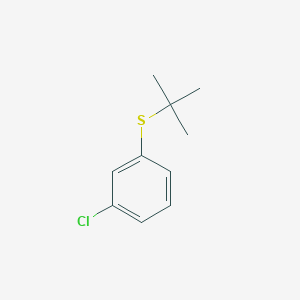

1-Tert-butylsulfanyl-3-chlorobenzene

Description

Properties

IUPAC Name |

1-tert-butylsulfanyl-3-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJOPGKFCKCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Reactivity and Chemical Properties

1-Tert-butylsulfanyl-3-chlorobenzene displays interesting reactivity patterns typical of aromatic compounds. Its structure allows for electrophilic substitution reactions, which can be exploited in various chemical syntheses.

Reactivity Highlights:

- Electrophilic Substitution : The presence of the tert-butyl group increases electron density on the aromatic ring, favoring electrophilic attack at the para position relative to the chlorosulfanyl group.

- Halogen Exchange Reactions : Under certain conditions, halogen exchange can occur, making it a useful intermediate in synthesizing other halogenated compounds .

Applications in Research and Industry

1-Tert-butylsulfanyl-3-chlorobenzene has several notable applications:

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further transformations makes it valuable in drug development processes.

Material Science

In material science, 1-tert-butylsulfanyl-3-chlorobenzene is explored for its potential use in polymerization reactions, contributing to the development of new materials with desirable properties.

Agrochemicals

The compound is being investigated for its role in synthesizing agrochemicals, where its reactivity can be harnessed to create effective pesticides and herbicides.

Case Studies

Several case studies underscore the utility of 1-tert-butylsulfanyl-3-chlorobenzene:

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents through selective substitution reactions . The resulting compounds showed promising activity against various cancer cell lines.

Case Study 2: Development of New Polymers

Research indicated that incorporating 1-tert-butylsulfanyl-3-chlorobenzene into polymer matrices could enhance thermal stability and mechanical properties . This finding opens avenues for creating advanced materials suitable for high-performance applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | High reactivity |

| Material Science | Polymer synthesis | Enhanced properties |

| Agrochemicals | Pesticide development | Effective formulations |

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group increases molecular weight and steric hindrance compared to methyl or phenyl analogs, reducing solubility in polar solvents.

- Meta-substituted chlorine (as in the target compound) slightly lowers melting points compared to para-substituted variants due to reduced symmetry .

Reactivity in Chemical Reactions

Nucleophilic Aromatic Substitution (SNAr):

| Compound | Reaction Rate (Relative to Benzene) | Preferred Positions for Attack |

|---|---|---|

| 1-Tert-butylsulfanyl-3-chlorobenzene | Moderate | 2-, 4-, 6-positions |

| 1-Methylsulfanyl-3-chlorobenzene | High | 2-, 4-, 6-positions |

| 3-Chlorobenzenethiol | Very High | 2-, 4-, 6-positions |

Key Findings :

- The tert-butyl group’s steric bulk slows SNAr reactivity compared to smaller substituents (e.g., methyl) but enhances regioselectivity by blocking adjacent positions .

- Chlorine’s meta-substitution directs nucleophilic attack to ortho/para positions, consistent with resonance and inductive effects.

Research Findings and Trends

Recent studies highlight the following:

- Steric Effects : The tert-butyl group in 1-Tert-butylsulfanyl-3-chlorobenzene reduces unwanted dimerization in palladium-catalyzed cross-coupling reactions compared to less hindered analogs .

- Electronic Effects : Meta-chlorine substitution slightly decreases electron density at the para position, as shown by computational studies (Hammett σₘ = 0.37).

Preparation Methods

Diazonium Salt Formation

The synthesis begins with 3-chloroaniline as the precursor. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. This step, critical for introducing reactivity, proceeds via protonation of the amino group followed by nitrosation:

The diazonium salt’s instability necessitates immediate use in subsequent steps.

Thiolation with Tert-Butylthiol

The diazonium chloride reacts with tert-butylthiol (t-BuSH) in the presence of copper(I) chloride (CuCl) as a catalyst. This Ullmann-type coupling facilitates the replacement of the diazonium group with the tert-butylsulfanyl moiety. Key conditions include:

-

Temperature : 0–10°C to minimize side reactions.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

-

Catalyst Loading : 5–10 mol% CuCl ensures efficient C–S bond formation.

Mechanistic Insight :

-

CuCl oxidizes to Cu(II), coordinating with the diazonium salt.

-

tert-Butylthiol deprotonates to form a thiolate (t-BuS⁻), attacking the electrophilic aryl intermediate.

-

Reductive elimination yields the product, regenerating Cu(I).

Yield : 63–78% after purification via column chromatography.

Nucleophilic Aromatic Substitution (NAS)

Substrate Activation

1,3-Dichlorobenzene serves as the starting material. The electron-withdrawing chlorine atoms activate the ring for nucleophilic attack at the meta position relative to existing substituents.

Reaction with Tert-Butylthiolate

Under strongly basic conditions (e.g., potassium hydroxide in DMSO), tert-butylthiolate (t-BuS⁻) displaces one chloride:

Optimization Factors :

-

Temperature : 80–100°C accelerates substitution.

-

Base : KOH or NaH ensures complete deprotonation of t-BuSH.

-

Solvent : DMSO or HMPA enhances nucleophilicity via solvation.

Challenges :

-

Competing elimination or polysubstitution.

-

Limited regioselectivity due to symmetric substrate.

Yield : 45–60% with byproduct formation requiring distillation.

Friedel-Crafts Sulfurylation

Electrophile Generation

tert-Butylsulfenyl chloride (t-BuSCl) acts as the electrophilic sulfur source. Prepared via reaction of tert-butylthiol with chlorine gas:

Electrophilic Substitution

Chlorobenzene undergoes Friedel-Crafts reaction with t-BuSCl under Lewis acid catalysis (e.g., AlCl₃):

Regioselectivity : The chlorine atom directs incoming electrophiles to the meta position.

Limitations :

-

Low reactivity of chlorobenzene necessitates high temperatures (120–150°C).

-

Competing side reactions (e.g., polysulfurylation).

Yield : 30–40% after acid washing and recrystallization.

Grignard Reagent-Mediated Alkylation

Synthesis of 3-Chlorophenylmagnesium Bromide

3-Chlorobromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent:

Reaction with tert-Butylsulfenyl Chloride

The Grignard reagent reacts with t-BuSCl to install the sulfanyl group:

Advantages :

Yield : 70–85% after quenching and extraction.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Diazotization | 3-Chloroaniline | CuCl | 63–78 | Regioselective, mild conditions |

| NAS | 1,3-Dichlorobenzene | KOH/DMSO | 45–60 | Simple substrate |

| Friedel-Crafts | Chlorobenzene | AlCl₃ | 30–40 | Direct electrophilic substitution |

| Grignard Alkylation | 3-Chlorobromobenzene | t-BuSCl | 70–85 | High yield, scalability |

Industrial-Scale Considerations

Catalyst Recycling

Byproduct Management

Q & A

Basic Questions

Q. What are standard synthetic routes for 1-Tert-butylsulfanyl-3-chlorobenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a tert-butylthiol group replaces a leaving group (e.g., nitro or sulfonate) on a 3-chlorobenzene derivative. Optimize reaction efficiency by controlling temperature (0–20°C to minimize side reactions) and using catalysts like DMAP or bases such as triethylamine to activate the substrate . Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. What analytical techniques are critical for confirming the structure and purity of 1-Tert-butylsulfanyl-3-chlorobenzene?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm and aromatic protons for chlorobenzene). Mass spectrometry (EI or ESI) confirms molecular weight (e.g., [M+H]+ peak at m/z 218.7). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>98% by area normalization) .

Q. How should researchers select solvents for reactions involving 1-Tert-butylsulfanyl-3-chlorobenzene?

- Methodological Answer : Test solubility in non-polar solvents (e.g., dichloromethane, toluene) due to the compound’s aromatic and bulky tert-butyl groups. Avoid protic solvents (e.g., water, alcohols) to prevent sulfanyl group hydrolysis. Solvent compatibility can be preliminarily assessed using Hansen solubility parameters .

Advanced Research Questions

Q. How can contradictory spectral data for 1-Tert-butylsulfanyl-3-chlorobenzene be resolved in cross-laboratory studies?

- Methodological Answer : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude oxidative byproducts. Compare retention times in HPLC with a certified reference standard, if available .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., desulfanylation to chlorobenzene). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform comparative studies with analogs (e.g., methylsulfanyl or phenylsulfanyl derivatives) in Suzuki-Miyaura couplings. Use DFT calculations to analyze steric hindrance effects on transition-state energetics. Experimental kinetic data (e.g., reaction half-life) can quantify substituent effects .

Q. What methodologies assess the environmental persistence of 1-Tert-butylsulfanyl-3-chlorobenzene in soil or aquatic systems?

- Methodological Answer : Use OECD 307 guidelines for aerobic soil degradation studies. Spike soil/water samples with the compound and quantify residues via GC-MS over 60–100 days. Measure half-life (t1/2) and identify metabolites (e.g., sulfoxide derivatives) using high-resolution MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

- Methodological Answer : Ensure consistent crystallization protocols (e.g., slow cooling in ethanol). Characterize polymorphs via X-ray diffraction. For solubility, use standardized shake-flask methods with saturation confirmed by UV spectroscopy. Publish full experimental conditions (e.g., solvent grade, temperature ramps) to enable replication .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.